Oxiniacic acid (Nicotinic acid N-oxide) is a highly stable, functionalized pyridine derivative featuring both a carboxylic acid and an N-oxide moiety. In industrial and advanced laboratory settings, it is primarily procured as a specialized building block for pharmaceutical synthesis and as a versatile oxygen-donor ligand in coordination chemistry . Unlike standard pyridine carboxylates, the presence of the N-oxide group fundamentally alters the molecule's electronic distribution, resulting in distinct thermal stability, solubility, and acid-base properties . These attributes make it a critical material for workflows requiring specific coordination geometries, such as the hydrothermal synthesis of luminescent metal-organic frameworks (MOFs), or for the development of targeted lipid-modulating pharmaceutical derivatives where precise physicochemical properties are strictly required.
Attempting to substitute oxiniacic acid with its non-oxidized analog, nicotinic acid (niacin), will systematically fail in both coordination chemistry and pH-sensitive syntheses [1]. The N-oxide modification replaces the basic pyridyl nitrogen with a highly polarized oxygen donor, which completely changes the coordination geometry when binding to heavy metals or lanthanides [2]. Furthermore, the N-oxide group exerts a strong electron-withdrawing effect that significantly lowers the pKa of the carboxylic acid, while simultaneously decreasing aqueous solubility and increasing the thermal decomposition threshold [1]. Consequently, using standard nicotinic acid in protocols optimized for oxiniacic acid will result in incorrect salt formations, altered crystallization kinetics, and a failure to form the intended 3D metal-organic topologies.
The introduction of the N-oxide moiety strongly withdraws electron density, significantly increasing the acidity of the carboxylic acid group. Oxiniacic acid exhibits a pKa of approximately 3.19, whereas the unoxidized baseline, nicotinic acid, has a pKa of 4.85 . This 1.66-unit shift fundamentally alters the molecule's ionization profile in aqueous environments.
| Evidence Dimension | Acid dissociation constant (pKa) |
| Target Compound Data | 3.19 ± 0.10 |
| Comparator Or Baseline | Nicotinic acid (4.85) |
| Quantified Difference | 1.66 unit reduction (stronger acid) |
| Conditions | Aqueous solution, standard conditions |
This significant shift dictates the protonation state during salt formation, requiring buyers to adjust base equivalents and buffer selections during pharmaceutical formulation.
Thermal robustness is a critical procurement factor for ligands used in high-temperature synthesis. Oxiniacic acid demonstrates a melting and decomposition threshold of 254-255 °C, which is notably higher than the 236.6 °C melting point of standard nicotinic acid . This enhanced thermal stability prevents premature degradation during aggressive processing.
| Evidence Dimension | Melting / Decomposition Point |
| Target Compound Data | 254-255 °C |
| Comparator Or Baseline | Nicotinic acid (236.6 °C) |
| Quantified Difference | ~18 °C higher thermal stability threshold |
| Conditions | Solid-state thermal analysis |
The higher decomposition threshold allows for more aggressive, higher-temperature hydrothermal synthesis conditions without ligand degradation.
The polarity changes induced by the N-oxide group drastically reduce the compound's solubility in water. Oxiniacic acid has an aqueous solubility of approximately 6.0 g/L at 20 °C, compared to the ~16.6 g/L solubility of nicotinic acid under identical conditions . It is also entirely insoluble in non-polar solvents like benzene.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | ~6.0 g/L |
| Comparator Or Baseline | Nicotinic acid (~16.6 g/L) |
| Quantified Difference | ~63% reduction in aqueous solubility |
| Conditions | Water at 20 °C |
The lower aqueous solubility necessitates modified solvent ratios in crystallization workflows and impacts the design of downstream liquid-liquid extraction processes.
In the synthesis of coordination polymers, the choice of donor atoms dictates the final topology. Oxiniacic acid utilizes both its carboxylate and N-oxide oxygen atoms to form 8-coordinate, O-donor bridging networks with lanthanides [1]. In contrast, nicotinic acid relies on a basic pyridyl nitrogen, resulting in completely different structural motifs and lower phosphorescent quantum yields in specific metal complexes.
| Evidence Dimension | Metal Coordination Sites |
| Target Compound Data | Dual oxygen-donor (carboxylate + N-oxide) |
| Comparator Or Baseline | Nicotinic acid (carboxylate + pyridyl nitrogen) |
| Quantified Difference | Shift from N-donor to O-donor bridging |
| Conditions | Hydrothermal synthesis of lanthanide (Eu3+, Tb3+) frameworks |
Procuring the N-oxide variant is mandatory for synthesizing specific phosphorescent coordination polymers that require dual oxygen-donor bridging to achieve target quantum yields.
Due to its dual oxygen-donor bridging capability and high thermal decomposition threshold (254 °C), oxiniacic acid is the required ligand for synthesizing 8-coordinate lanthanide (e.g., Eu3+, Tb3+) and lead-carboxylate frameworks. These MOFs are utilized in advanced phosphorescent materials and chemical sensors, where the standard nitrogen-donor of nicotinic acid would fail to produce the necessary 3D open framework topologies [1].
The significantly lower pKa (3.19) of oxiniacic acid compared to its non-oxidized analog makes it a critical intermediate in the formulation of specific lipid-modulating pharmaceutical salts. Procurement of the N-oxide variant ensures the correct protonation state is achieved during aqueous compounding, preventing the precipitation issues commonly associated with the less acidic nicotinic acid [2].
In industrial organic synthesis, oxiniacic acid serves as a stable, pre-oxidized building block for generating complex pyridine derivatives. Its distinct solubility profile (6.0 g/L in water) allows for tailored liquid-liquid extraction and crystallization workflows that are not possible with standard pyridine carboxylates, streamlining the downstream purification of active pharmaceutical ingredients [2].
Irritant